diethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced through a substitution reaction, and the ester functionalities are added via esterification reactions using diethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(4-Bromophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
- 5-(3-(4-Fluorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
- 5-(3-(4-Methylphenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
Uniqueness
The presence of the chlorophenyl group in 5-(3-(4-Chlorophenyl)-acryloylamino)-3-methylthiophene-2,4-dicarboxylic acid diethyl ester imparts unique chemical and biological properties. The chlorine atom can enhance the compound’s lipophilicity and binding affinity to certain biological targets, making it distinct from its bromine, fluorine, or methyl analogs.
Properties
Molecular Formula |
C20H20ClNO5S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
diethyl 5-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO5S/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)28-18(16)22-15(23)11-8-13-6-9-14(21)10-7-13/h6-11H,4-5H2,1-3H3,(H,22,23)/b11-8+ |
InChI Key |
UCZVGMXDUUQRLX-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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